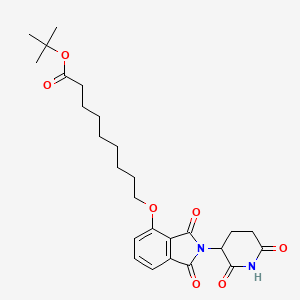
Thalidomide-O-C8-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
タリドミド-O-C8-Bocは、タリドミドの誘導体であり、主にCRBNタンパク質の募集におけるCereblonリガンドとして使用されます。この化合物は、E3ユビキチンリガーゼに連結することにより、特定のタンパク質を分解するために使用されるPROTAC(プロテオリシス標的キメラ)の形成において重要です .
科学的研究の応用
Thalidomide-O-C8-Boc has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
作用機序
タリドミド-O-C8-Bocの作用機序は、E3ユビキチンリガーゼ複合体の構成要素であるCRBNタンパク質への結合を伴います。この結合は、標的タンパク質の募集を促進し、プロテアソームによるユビキチン化とそれに続く分解につながります。関与する分子標的と経路には、さまざまな細胞プロセスにおいて重要な転写因子であるIKZF1とIKZF3の分解が含まれます .
類似の化合物との比較
類似の化合物
タリドミド: 鎮静剤として、およびらい病と多発性骨髄腫の治療に使用される親化合物。
レナリドミド: 免疫調節効果を高めたタリドミドの誘導体。
ポマリドミド: 強力な抗炎症作用と抗がん作用を持つ別の誘導体 .
独自性
タリドミド-O-C8-Bocは、PROTACを効果的に形成することを可能にするその特定の構造により、ユニークです。この能力は、それを標的タンパク質分解における貴重なツールにし、他のタリドミド誘導体と区別しています .
Safety and Hazards
生化学分析
Biochemical Properties
Thalidomide-O-C8-Boc, like Thalidomide, is known to interact with the CRBN protein . This interaction is crucial for the recruitment of CRBN protein, which plays a significant role in various biochemical reactions .
Cellular Effects
Thalidomide, from which this compound is derived, has been observed to induce cell death via upregulation of bone morphogenetic proteins and the Wnt antagonist, Dickkopf1 (Dkk1), resulting in inhibition of Wnt/β-catenin signaling in chicken embryos and human embryo fibroblasts . It is plausible that this compound may have similar effects on cells.
Molecular Mechanism
It is known that Thalidomide and its analogs act as cereblon E3 ligase modulators . Thalidomide also binds to and acts as an antagonist of the androgen receptor . It is possible that this compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
For instance, Thalidomide maintenance therapy has been shown to significantly improve progression-free survival in patients with multiple myeloma .
Dosage Effects in Animal Models
Thalidomide, the parent compound, has been used in various dosages in animal models, and its effects have been well-studied .
Metabolic Pathways
Thalidomide, the parent compound, is known to have various biological activities, including inhibition of tumor necrosis factor-a (TNF-a) production, and anti-inflammatory, anti-angiogenic, and cyclooxygenase (COX)-inhibitory activities .
Transport and Distribution
Thalidomide, the parent compound, is known to be administered orally and is distributed throughout the body .
Subcellular Localization
Thalidomide, the parent compound, is known to exert its effects at various cellular and molecular levels .
準備方法
合成ルートと反応条件
タリドミド-O-C8-Bocの合成は、タリドミドから始まり、複数のステップを伴います。反応条件は通常、DMSO(ジメチルスルホキシド)などの有機溶媒とBoc無水物などの試薬の使用を伴います .
工業生産方法
タリドミド-O-C8-Bocの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。プロセスは収率と純度に合わせて最適化されており、多くの場合、連続フロー合成技術が採用され、安定した生産が確保されます .
化学反応の分析
反応の種類
タリドミド-O-C8-Bocは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子上の官能基を修飾することができます。
還元: この反応は、二重結合または他の官能基を還元することができます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます。条件は、多くの場合、反応を促進するために制御された温度と特定の溶媒を伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換は分子に新しい官能基を導入する可能性があります .
科学研究への応用
タリドミド-O-C8-Bocは、幅広い科学研究への応用があります。
化学: 標的タンパク質分解のためのPROTACの合成に使用されます。
生物学: タンパク質-タンパク質相互作用と細胞経路に関する研究に使用されます。
医学: 疾患を引き起こすタンパク質を分解することによるさまざまな疾患の治療における潜在的な可能性について調査されています。
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, used as a sedative and for treating leprosy and multiple myeloma.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties .
Uniqueness
Thalidomide-O-C8-Boc is unique due to its specific structure, which allows it to form PROTACs effectively. This capability makes it a valuable tool in targeted protein degradation, distinguishing it from other Thalidomide derivatives .
特性
IUPAC Name |
tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFRZVFJJQOBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
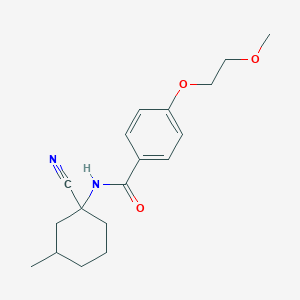
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)
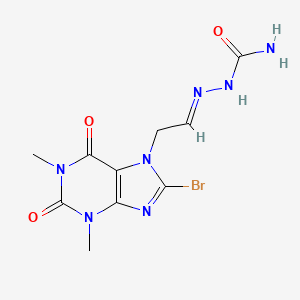
![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)
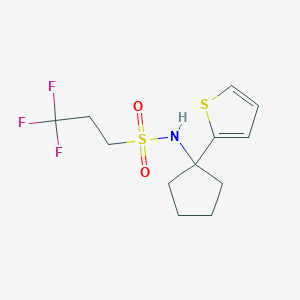
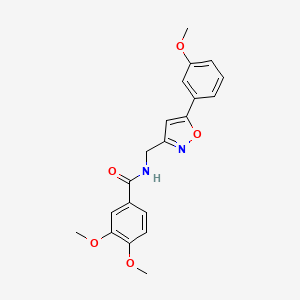
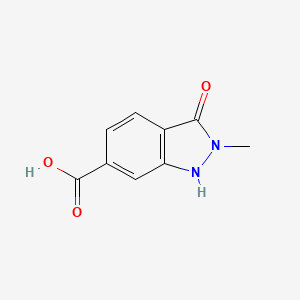
![11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2590222.png)


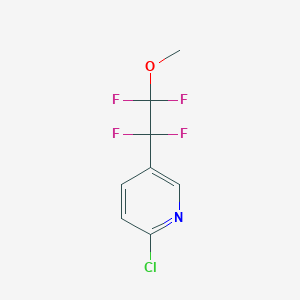
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
